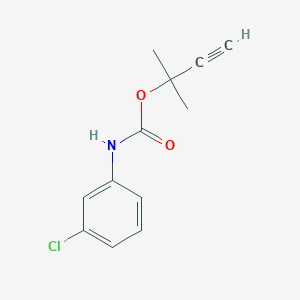![molecular formula C20H17BrN2O5 B11592539 6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11592539.png)
6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolochromene core, substituted with amino, bromo, ethoxy, and methoxy groups, along with a carbonitrile functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the dioxolochromene core: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution reactions: Introduction of the bromo, ethoxy, and methoxy groups can be carried out using electrophilic aromatic substitution reactions.
Amination and nitrile formation: The amino group can be introduced via nucleophilic substitution, while the nitrile group can be formed through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have bioactive properties, making it useful in studying biological pathways and mechanisms.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway modulation: It could influence various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 6-amino-8-(3-bromo-5-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- 6-amino-8-(3-ethoxy-5-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Uniqueness
The unique combination of functional groups in 6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
属性
分子式 |
C20H17BrN2O5 |
|---|---|
分子量 |
445.3 g/mol |
IUPAC 名称 |
6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C20H17BrN2O5/c1-3-25-17-5-10(4-13(21)19(17)24-2)18-11-6-15-16(27-9-26-15)7-14(11)28-20(23)12(18)8-22/h4-7,18H,3,9,23H2,1-2H3 |
InChI 键 |
YBBYJIGBVYGRKG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11592458.png)

![2-methoxy-N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide](/img/structure/B11592465.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11592466.png)

![N-(4-ethylphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11592492.png)
![N-(3,5-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11592494.png)
![6-tert-butyl-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592501.png)
![prop-2-en-1-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592502.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate](/img/structure/B11592505.png)
![2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11592510.png)
![(5Z)-2-(4-fluorophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592534.png)
![ethyl (5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11592536.png)
![3-[(4-Acetylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11592549.png)
